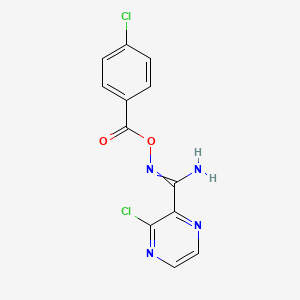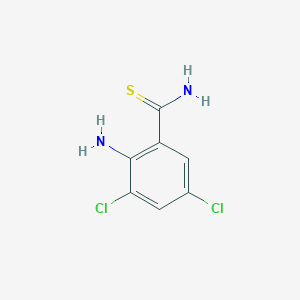
2-Amino-3,5-dichlorobenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-dichlorobenzene-1-carbothioamide is a chemical compound with the molecular formula C7H6Cl2N2S. It is known for its distinctive structure, which includes two chlorine atoms and an amino group attached to a benzene ring, along with a carbothioamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichlorobenzene-1-carbothioamide typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,5-dichloroaniline, carbon disulfide, ammonia.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: 3,5-dichloroaniline is dissolved in the solvent, followed by the addition of carbon disulfide and ammonia. The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,5-dichlorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Aldehydes and ketones are used as reactants, often in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various condensation products.
Aplicaciones Científicas De Investigación
2-Amino-3,5-dichlorobenzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-Amino-3,5-dichlorobenzene-1-carbothioamide exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it has been shown to inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzene-1-carbothioamide: Lacks the amino group, leading to different reactivity and applications.
2-Amino-4,6-dichlorobenzene-1-carbothioamide: Similar structure but with chlorine atoms in different positions, affecting its chemical properties.
2-Amino-3,5-dibromobenzene-1-carbothioamide:
Uniqueness
2-Amino-3,5-dichlorobenzene-1-carbothioamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, chlorine, and carbothioamide groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
60878-01-5 |
|---|---|
Fórmula molecular |
C7H6Cl2N2S |
Peso molecular |
221.11 g/mol |
Nombre IUPAC |
2-amino-3,5-dichlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H6Cl2N2S/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) |
Clave InChI |
TZRCZJAHHHDJIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=S)N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
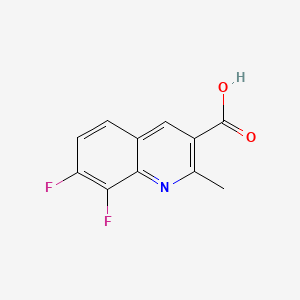

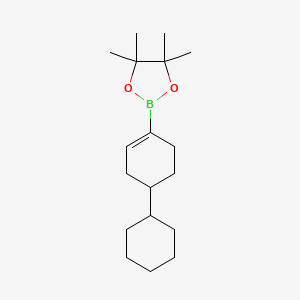
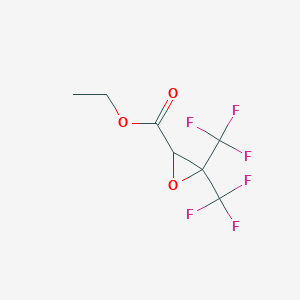
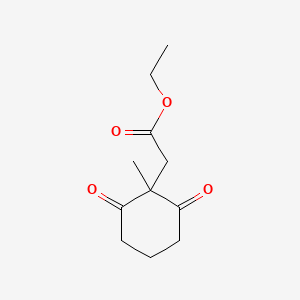

![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
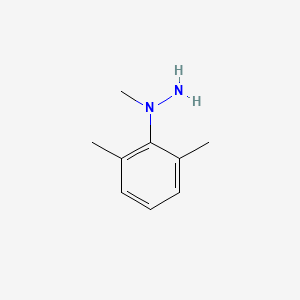
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)


